

An In-depth Technical Guide to Isoquinoline-6-carbaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Isoquinoline-6-carbaldehyde*

Cat. No.: *B065355*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a derivative of isoquinoline, a structural motif present in numerous alkaloids and pharmacologically active compounds, it serves as a versatile precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **Isoquinoline-6-carbaldehyde**, detailed experimental protocols for its synthesis, and an exploration of its significance in drug discovery, particularly focusing on the broader context of isoquinoline derivatives' biological activities.

Core Physical and Chemical Properties

Isoquinoline-6-carbaldehyde is a solid at room temperature, typically appearing as an off-white to pale yellow crystalline powder.[1] It possesses a characteristic aromatic odor. Due to the presence of the aldehyde group and the nitrogen atom in the isoquinoline ring, the molecule exhibits a neutral to slightly acidic nature. For optimal stability, it should be stored in a cool, dry place, away from light, moisture, and sources of ignition.[2] The compound has a shelf life of up to two years under recommended storage conditions. It is important to handle this compound with care as it is potentially toxic if ingested or inhaled.[2]

A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₇ NO	[1]
Molecular Weight	157.17 g/mol	[1]
CAS Number	173089-81-1	[3]
Appearance	Off-white to pale yellow crystalline solid	[1]
Melting Point	73–75 °C	[1]
Boiling Point	Data not available	
Density	~1.202 g/cm ³	
Solubility	Soluble in organic solvents such as ethanol and chloroform; Slightly soluble in water.	[2]
Purity	≥ 95% (NMR)	[3]

Chemical Reactivity and Synthesis

The chemical reactivity of **Isoquinoline-6-carbaldehyde** is primarily dictated by the aldehyde functional group and the isoquinoline core. The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. The isoquinoline ring system, being electron-deficient, can participate in various substitution reactions.

Synthesis Protocol: From 6-Bromoisoquinoline

A common and effective method for the synthesis of **Isoquinoline-6-carbaldehyde** is the palladium-catalyzed carbonylation of 6-bromoisoquinoline, followed by reduction of the resulting ester and subsequent oxidation to the aldehyde. A detailed multi-step protocol adapted from a patented procedure is outlined below.[4]

Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate

- In a reaction vessel, dissolve 6-bromoisquinoline (1 equivalent) and sodium acetate (1.3 equivalents) in a 1:1 mixture of dimethylformamide (DMF) and methanol (MeOH).
- Add palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) and triphenylphosphine (PPh_3) as catalysts.
- Pressurize the vessel with carbon monoxide (CO) to 3 bar.
- Heat the reaction mixture to 95–105 °C and stir for 15 hours.
- After completion, cool the mixture, filter through celite, and concentrate under reduced pressure.
- The crude product is then purified by silica gel column chromatography.

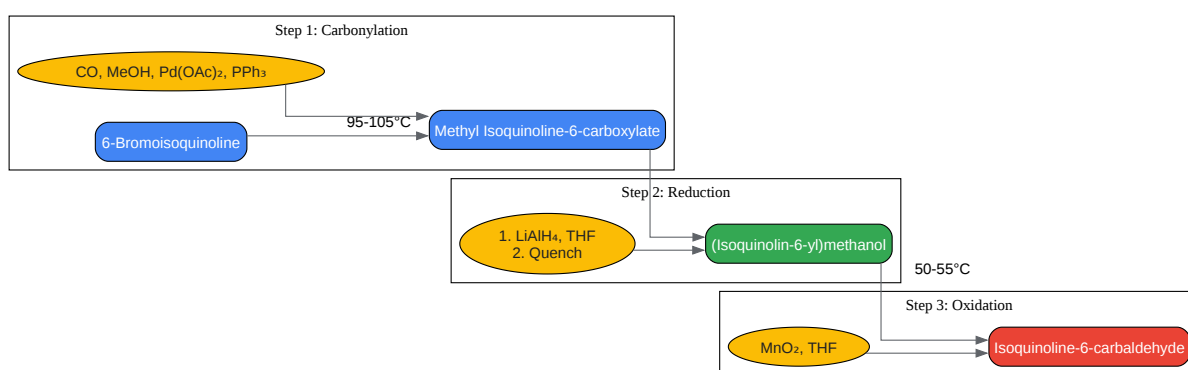
Step 2: Reduction to (Isoquinolin-6-yl)methanol

- Dissolve the methyl isoquinoline-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -5 to 0 °C.
- Slowly add a solution of lithium aluminium hydride (LiAlH_4) (1.2 equivalents) in anhydrous THF while maintaining the temperature.
- After the reaction is complete (monitored by TLC), quench the reaction by sequential addition of water and a sodium hydroxide solution.
- Filter the mixture and concentrate the filtrate. The crude product is purified by silica gel column chromatography.

Step 3: Oxidation to **Isoquinoline-6-carbaldehyde**

- Dissolve (isoquinolin-6-yl)methanol (1 equivalent) and manganese dioxide (MnO_2) (1.5 equivalents) in THF.
- Stir the mixture at 50–55 °C for 6–8 hours.

- Upon completion, cool the mixture and filter through celite to remove the solid.
- Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography to yield **Isoquinoline-6-carbaldehyde**.^[4]



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Synthesis workflow for **Isoquinoline-6-carbaldehyde**.

Spectroscopic Data

The structural elucidation of **Isoquinoline-6-carbaldehyde** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the aldehyde proton and the carbons of the isoquinoline ring system.

^1H NMR (400 MHz, CDCl_3):

- δ 10.37 (s, 1H): Aldehyde proton (-CHO)
- δ 9.31 (s, 1H): Proton at C1
- δ 8.96 (d, J = 6.0 Hz, 1H): Aromatic proton
- δ 8.69 (d, J = 6.0 Hz, 1H): Aromatic proton
- δ 8.20 (t, J = 8.2 Hz, 2H): Aromatic protons
- δ 7.75 (dd, J = 8.0, 7.3 Hz, 1H): Aromatic proton[1]

^{13}C NMR (101 MHz, CDCl_3):

- δ 192.7: Carbonyl carbon (C=O)
- δ 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9: Aromatic carbons[1]

Mass Spectrometry (MS)

Low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) shows a protonated molecular ion peak.

- LRMS (ESI): m/z calculated for $\text{C}_{10}\text{H}_7\text{NO}$ $[\text{M}+\text{H}]^+$, 158.1; found, 158.0.[1]

Infrared (IR) Spectroscopy

While a specific experimental spectrum for **Isoquinoline-6-carbaldehyde** is not readily available, the expected characteristic absorption bands would include:

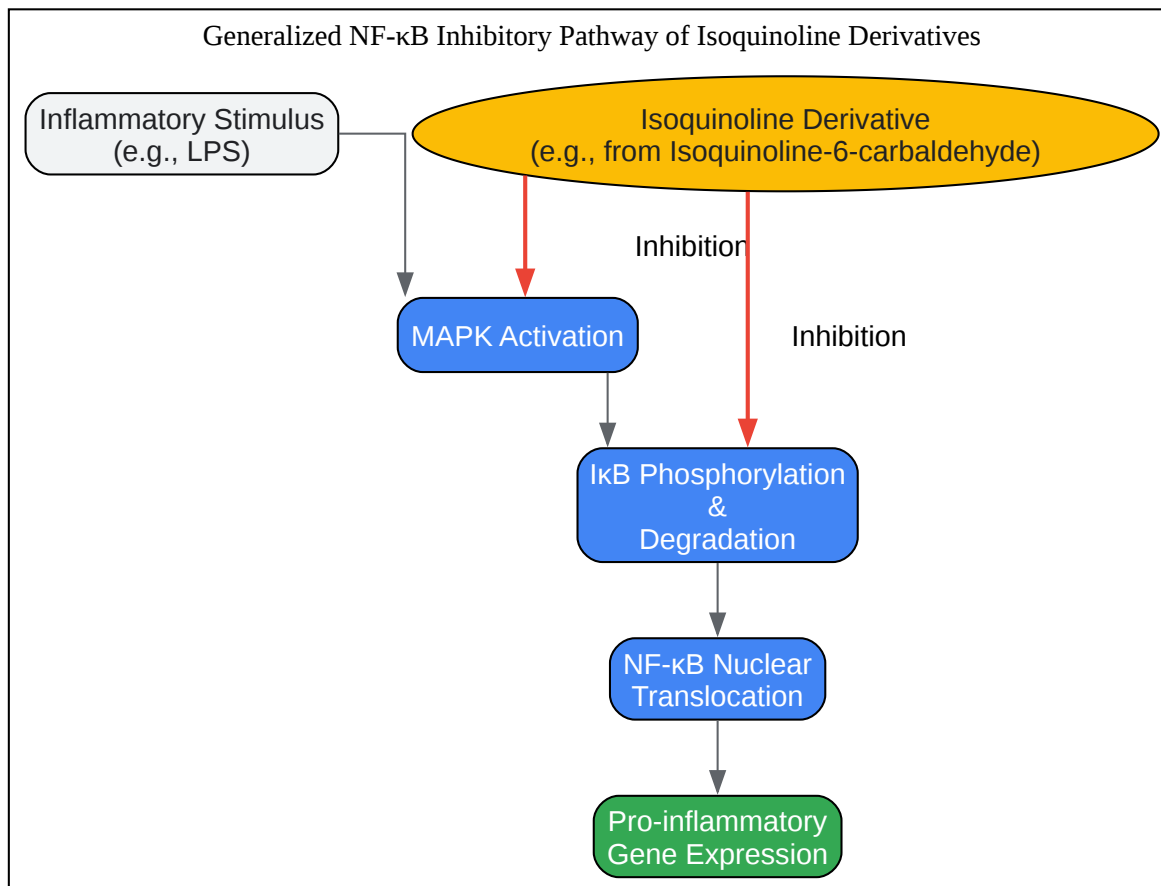
- $\sim 1700\text{ cm}^{-1}$: A strong C=O stretching vibration from the aldehyde group.
- $\sim 2850\text{-}2750\text{ cm}^{-1}$: C-H stretching of the aldehyde proton.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching vibrations.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations of the isoquinoline ring.

Role in Drug Discovery and Biological Activity

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.^[5] Derivatives of isoquinoline exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.^{[5][6]}

While specific studies on the biological activity of **Isoquinoline-6-carbaldehyde** are limited, its role as a key intermediate allows for the synthesis of a diverse library of compounds for drug screening. Isoquinoline derivatives have been shown to exert their effects through various mechanisms, including the modulation of critical signaling pathways.

One such pathway is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.^[7] Some isoquinoline derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.^[7]



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Generalized inhibitory action of isoquinoline derivatives on the NF- κ B pathway.

The anticancer effects of isoquinoline alkaloids are also well-documented, with mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] By serving as a starting material, **Isoquinoline-6-carbaldehyde** is instrumental in the synthesis of novel compounds that can be evaluated for their potential to modulate these and other cellular pathways implicated in disease.

Conclusion

Isoquinoline-6-carbaldehyde is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable and accessible building block. The versatile reactivity of its aldehyde group and isoquinoline core allows for the creation of diverse molecular architectures. Further investigation into the direct biological activities of **Isoquinoline-6-carbaldehyde** and its immediate derivatives could unveil novel therapeutic leads, building upon the rich pharmacological history of the isoquinoline scaffold. This guide serves as a foundational resource to facilitate and inspire such future research endeavors.

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